2,4-Dibromo-6-methylpyridin-3-amine
Overview
Description
2,4-Dibromo-6-methylpyridin-3-amine is a chemical compound that belongs to the class of aminopyridines, which are of significant interest due to their presence in bioactive natural products and their utility in medicinal chemistry and material science. The compound features a pyridine ring, a basic structural unit in organic chemistry, substituted with bromine atoms and an amine group, which can participate in various chemical reactions and serve as a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of 2,4-Dibromo-6-methylpyridin-3-amine can be inferred from the general methods described for the amination of dibromopyridines. Amination reactions of halogenated pyridines, such as 2,4-dibromopyridine, with potassium amide in liquid ammonia have been studied, leading to the formation of diaminopyridines or their derivatives . Although the specific synthesis of 2,4-Dibromo-6-methylpyridin-3-amine is not directly reported, the methodologies discussed provide a foundation for its potential synthesis through analogous reactions.
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-methylpyridin-3-amine would consist of a pyridine ring with two bromine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an amine group at the 3 position. The presence of these substituents would influence the electronic properties of the pyridine ring and affect its reactivity. The structure of related compounds has been confirmed using spectroscopic data such as 1H NMR spectra .
Chemical Reactions Analysis
Compounds similar to 2,4-Dibromo-6-methylpyridin-3-amine can undergo various chemical reactions, including aminomethylation and cross-coupling reactions. For instance, aminomethylation of hydroxypyridines has been investigated, which is relevant to the reactivity of the amine group in 2,4-Dibromo-6-methylpyridin-3-amine . Additionally, 6-substituted 2-aminopyridines have been used as substrates for C-C cross-coupling reactions, demonstrating the potential of 2,4-Dibromo-6-methylpyridin-3-amine to participate in such transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,4-Dibromo-6-methylpyridin-3-amine are not detailed in the provided papers, the properties of similar aminopyridine derivatives can be extrapolated. These compounds typically exhibit high reactivity due to the presence of the amine group, which can act as a nucleophile or base in various chemical reactions. The bromine substituents also allow for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions . The solubility, melting point, and stability of 2,4-Dibromo-6-methylpyridin-3-amine would be influenced by the presence of the substituents and could be predicted based on the behavior of structurally related compounds.
Scientific Research Applications
Ring Transformations and Aminations
- Reactions of 2,4-Dibromo-6-methylpyridin-3-amine with nucleophiles like potassium amide in liquid ammonia have led to significant insights. These reactions involve unusual ring transformations and meta-rearrangements, forming compounds like 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).
Aminations Involving Pyridyne Intermediates
- Amination of bromo-derivatives of pyridine, which are structurally similar to 2,4-Dibromo-6-methylpyridin-3-amine, has been studied, revealing the formation of compounds via intermediates like pyridynes (Pieterse & Hertog, 2010).
Synthesis and Structural Analysis in Chemistry
- Synthesis and structure of trialkyltantalum complexes using ligands related to 2,4-Dibromo-6-methylpyridin-3-amine have been explored. These studies provide insights into different coordination environments and the stability of these complexes (Noor, Kretschmer, & Kempe, 2006).
Role in Catalysis and Organic Reactions
- The compound and its derivatives have been utilized in various organic reactions, demonstrating their versatility in synthetic chemistry. These reactions include palladium-catalyzed imine hydrolysis and Suzuki cross-coupling reactions, which are fundamental in creating complex organic compounds (Ahmad et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,4-dibromo-6-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEYPRZZXMHRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435407 | |
Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-methylpyridin-3-amine | |
CAS RN |
706789-26-6 | |
Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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